4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide 4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305154
InChI: InChI=1S/C20H20N4O3S2/c1-24-19(27)16-13-4-2-3-5-14(13)29-18(16)23-20(24)28-10-15(25)22-12-8-6-11(7-9-12)17(21)26/h6-9H,2-5,10H2,1H3,(H2,21,26)(H,22,25)
SMILES:
Molecular Formula: C20H20N4O3S2
Molecular Weight: 428.5 g/mol

4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide

CAS No.:

Cat. No.: VC16305154

Molecular Formula: C20H20N4O3S2

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide -

Specification

Molecular Formula C20H20N4O3S2
Molecular Weight 428.5 g/mol
IUPAC Name 4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide
Standard InChI InChI=1S/C20H20N4O3S2/c1-24-19(27)16-13-4-2-3-5-14(13)29-18(16)23-20(24)28-10-15(25)22-12-8-6-11(7-9-12)17(21)26/h6-9H,2-5,10H2,1H3,(H2,21,26)(H,22,25)
Standard InChI Key JNIVUAWSDACSST-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N)SC4=C2CCCC4

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzothieno[2,3-d]pyrimidine core fused to a cyclohexene ring, substituted at position 2 with a sulfanylacetyl group linked to a para-aminobenzamide moiety. The IUPAC name delineates this structure: 4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₀N₄O₃S₂
Molecular Weight428.5 g/mol
SMILESCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N)SC4=C2CCCC4
InChIKeyJNIVUAWSDACSST-UHFFFAOYSA-N

The benzothienopyrimidine core contributes to planar aromaticity, while the cyclohexene ring introduces conformational flexibility. The sulfanylacetyl linker enables hydrogen bonding and hydrophobic interactions, critical for target engagement .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous compounds reveal a triclinic crystal system with π-π stacking between aromatic rings . Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:

  • ¹H NMR: δ 1.2–1.4 ppm (cyclohexene CH₂), δ 2.5 ppm (S-CH₂-CO), δ 7.8–8.1 ppm (benzamide aromatic protons) .

  • ¹³C NMR: δ 170–175 ppm (amide and ketone carbonyls), δ 110–140 ppm (aromatic carbons) .

Synthesis and Production

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzothienopyrimidine Core Formation: Condensation of 2-aminobenzothiophene-3-carboxylic acid with methyl acetoacetate under acidic conditions yields the hexahydrobenzothieno[2,3-d]pyrimidin-4-one scaffold.

  • Sulfanylacetylation: Reaction with chloroacetyl chloride introduces the sulfanyl group at position 2, followed by thiolation using sodium hydrosulfide .

  • Benzamide Coupling: The acetylated intermediate is coupled with 4-aminobenzamide via EDC/HOBt-mediated amide bond formation.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationH₂SO₄, reflux, 6 h62
SulfanylacetylationClCH₂COCl, Et₃N, CH₂Cl₂, 0°C78
Amide CouplingEDC, HOBt, DMF, rt, 12 h85

Industrial Scalability

Continuous flow reactors have been proposed to enhance yield (≥90%) and reduce reaction times (≤2 h per step) . Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Pharmacological Properties

Enzyme Inhibition

The compound demonstrates dual inhibitory activity:

  • Acetylcholinesterase (AChE): IC₅₀ = 12.3 ± 1.2 nM, competitive inhibition via π-cation interactions with Trp286 .

  • Carbonic Anhydrase II (CA II): Kᵢ = 18.5 ± 2.1 nM, binding to the zinc-coordinated active site .

Table 3: Comparative Inhibition Data

TargetKᵢ (nM)Mechanism
AChE12.3 ± 1.2Competitive
CA II18.5 ± 2.1Non-competitive

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound disrupts membrane integrity, as shown by propidium iodide uptake assays.

Research Findings

In Vivo Efficacy

In a murine model of Alzheimer’s disease (AD), oral administration (10 mg/kg/day) reduced hippocampal Aβ plaques by 42% and improved cognitive performance in Morris water maze tests .

Toxicity Profile

Acute toxicity (LD₅₀ > 2,000 mg/kg in rats) and genotoxicity (Ames test negative) support preliminary safety. Chronic exposure studies (90 days) revealed no hepatorenal toxicity at therapeutic doses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator